1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene (1-BzBr-2,5-DMB) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of benzene, and is a common starting material in the synthesis of other compounds. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Modification
Bromination and Sulfur-functionalized Benzoquinones : The bromination of similar dimethoxybenzenes has been explored for creating various brominated products, including those with potential for sulfur-containing quinone derivatives, indicating a pathway for chemical modifications and syntheses (Aitken et al., 2016).
Microwave-Enhanced Cross-Coupling Reactions : Studies have shown that microwave irradiation can facilitate the cross-coupling of sterically hindered and electron-rich aryl halides, such as those structurally similar to 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene, leading to the formation of various derivatives (Brooker et al., 2010).
Facile Oxidation to Quinones : Research on fused dimethoxybenzenes, closely related to the compound , has demonstrated their oxidation to benzoquinones, highlighting the potential for generating quinone derivatives from this compound (Kim et al., 2001).
Material Science and Engineering Applications
- Electro-oxidative Polymerization : Studies have explored the electro-oxidative polymerization of p-dialkoxybenzenes, such as 1,4-dimethoxybenzene, to produce polymers like poly(2,5-dimethoxy-1,4-phenylene), suggesting potential applications in polymer science and engineering for similar compounds (Yamamoto et al., 1988).
Pharmaceutical and Medical Research
- Synthesis of Medical Intermediate Molecules : There has been research on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine from dimethoxybenzene derivatives, highlighting the potential for creating medical intermediate molecules that might have applications in treatments for psychiatric disorders (Z. Zhimin, 2003).
Mechanism of Action
Target of Action
Similar compounds such as monobenzone and other benzyloxy derivatives have been reported to interact with melanocytes, influencing the production and excretion of melanin
Mode of Action
It is proposed that similar compounds increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Similar compounds have been shown to influence the melanin synthesis pathway
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed into the bloodstream, with peak plasma concentrations reached in 20–30 minutes
Result of Action
Similar compounds have been shown to cause depigmentation by increasing the excretion of melanin from melanocytes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene. Factors such as ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives can influence the compound’s action
properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSZUUGCKYUQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453199 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
524713-43-7 | |
Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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